(3-Fluoro-4-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-17-8-7-15(13-16(17)20)19(22)21-10-9-18(24-12-11-21)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMNWUCDBQPGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-4-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thiazepane ring and a methoxy-substituted phenyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its thiazepane moiety is known to facilitate binding with enzymes and receptors, influencing their activity. The presence of the fluorine and methoxy groups enhances lipophilicity and metabolic stability, which are beneficial for drug-like properties.
Inhibition of Enzymes
Research indicates that derivatives of this compound exhibit inhibitory effects on several enzymes:
- Cholinesterases : Compounds similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have reported IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes, indicating potential utility in treating neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : The compound also demonstrates inhibitory activity against COX enzymes, which are critical in inflammation and pain pathways. The presence of electron-withdrawing groups like fluorine enhances binding affinity .
- Lipoxygenases (LOX) : In vitro studies have shown that certain derivatives inhibit LOX enzymes, which are involved in inflammatory responses. The structure-activity relationship indicates that modifications at the phenyl ring significantly affect the inhibitory potency against LOX .
Cytotoxicity
Cytotoxicity assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that some derivatives exhibit significant cytotoxic effects, suggesting potential applications in cancer therapy .
Case Studies
Recent studies have highlighted the biological activity of structurally similar compounds:
- Study on Thiazepane Derivatives : A study evaluated a series of thiazepane derivatives for their anti-inflammatory and analgesic properties. The results demonstrated that specific substitutions on the thiazepane ring enhanced biological activity, corroborating findings related to this compound.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins. These studies revealed that the fluorine atom plays a crucial role in forming hydrogen bonds with amino acid residues in active sites of enzymes, thereby enhancing inhibitory activity .
Data Table: Biological Activity Summary
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazepane ring closure | THF, 60°C, 12 h | 65–70 | 85 |
| Fluorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 50–55 | 90 |
| Final purification | HPLC (MeCN/H₂O gradient) | – | ≥95 |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., 3-fluoro substituent shows distinct doublets at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the thiazepane ring (boat vs. chair conformation) and confirms methoxy group orientation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉FNO₂S) with <2 ppm error .
What methodologies are recommended for assessing biological activity in vitro?
Intermediate Research Question
- Target engagement assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity for kinases or GPCRs .
- Cellular assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with ATP-based viability kits .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify degradation rates .
How can structure-activity relationship (SAR) studies improve pharmacological efficacy?
Advanced Research Question
- Analog synthesis : Replace the 3-fluoro group with chloro or cyano substituents to modulate electron-withdrawing effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with COX-2 or β-amyloid proteins .
- Pharmacophore mapping : Overlay analogs to identify critical hydrogen-bonding motifs (e.g., methoxy group’s role in solubility) .
What experimental strategies elucidate the compound’s mechanism of action?
Advanced Research Question
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using competitive binding assays .
- Transcriptomics : RNA-seq in treated cells to identify downstream pathways (e.g., apoptosis or inflammation markers) .
- Cryo-EM : Resolve ligand-bound structures of target proteins (e.g., tubulin) to visualize binding pockets .
How should researchers address contradictory data in biological activity reports?
Advanced Research Question
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare datasets across similar thiazepane derivatives to identify outliers .
- Advanced analytics : Use machine learning (e.g., random forest) to correlate structural features with activity trends .
What methods evaluate the compound’s stability under physiological conditions?
Intermediate Research Question
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic buffers, or H₂O₂ to identify degradation pathways .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months with periodic HPLC monitoring .
- Plasma stability : Incubate in rat plasma (37°C) and quantify parent compound via LC-MS .
Which chemical modifications enhance reactivity for derivative synthesis?
Intermediate Research Question
- Oxidation : Treat with m-CPBA to convert thiazepane sulfur to sulfoxide/sulfone, altering polarity .
- Nucleophilic substitution : Replace methoxy group with amines (e.g., piperazine) under Buchwald-Hartwig conditions .
- Click chemistry : Azide-alkyne cycloaddition to append fluorescent tags for cellular tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
